molecular formula C16H23NO3 B10839251 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol

Cat. No.: B10839251
M. Wt: 277.36 g/mol
InChI Key: BKDPODVOOWQEGE-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is a chemical compound with a complex structure that includes an allylphenoxy group and a morpholinopropanol moiety. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base to form an intermediate epoxide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. It is known to act as a beta-adrenergic antagonist, blocking beta-adrenergic receptors and inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .

Comparison with Similar Compounds

Similar Compounds

    Alprenolol: A beta-adrenergic antagonist with a similar structure but different substituents.

    Propranolol: Another beta-blocker with a different chemical structure but similar pharmacological effects.

    Metoprolol: A selective beta-1 adrenergic antagonist with a different chemical structure.

Uniqueness

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is unique due to its specific combination of the allylphenoxy group and morpholinopropanol moiety, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C16H23NO3/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17/h2-4,6-7,15,18H,1,5,8-13H2

InChI Key

BKDPODVOOWQEGE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O

solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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